Epinephrine bitartrate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le bitartrate d'épinéphrine est synthétisé par une série de réactions chimiques à partir de catécholamines. Le processus implique la méthylation de la norépinéphrine suivie de la formation du sel bitartrate. Les conditions réactionnelles impliquent généralement l'utilisation d'acide chlorhydrique et de bisulfite de sodium comme réactifs .

Méthodes de production industrielle

En milieu industriel, le bitartrate d'épinéphrine est produit par des méthodes de synthèse chimique à grande échelle. Le processus implique la réaction contrôlée de la norépinéphrine avec des agents méthylants dans des conditions spécifiques de température et de pression. Le produit final est purifié et cristallisé pour obtenir le sel bitartrate .

Analyse Des Réactions Chimiques

Types de réactions

Le bitartrate d'épinéphrine subit diverses réactions chimiques, notamment :

Oxydation : L'épinéphrine peut être oxydée pour former de l'adrénochrome, un composé ayant des propriétés de couleur distinctes.

Réduction : La réduction de l'épinéphrine peut conduire à la formation de dihydroxyphénylalanine (DOPA).

Substitution : L'épinéphrine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les chlorures d'acyle et les anhydrides.

Principaux produits formés

Oxydation : Adrénochrome

Réduction : Dihydroxyphénylalanine (DOPA)

Substitution : Divers dérivés de l'épinéphrine substitués

Applications de la recherche scientifique

Le bitartrate d'épinéphrine a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et analyses.

Biologie : Étudié pour son rôle dans la neurotransmission et la réponse au stress.

Médecine : Largement utilisé dans le traitement de l'anaphylaxie, de l'arrêt cardiaque et de l'asthme.

Industrie : Utilisé dans l'industrie pharmaceutique pour la production de médicaments contenant de l'épinéphrine.

Mécanisme d'action

Le bitartrate d'épinéphrine exerce ses effets en agissant sur les récepteurs adrénergiques alpha et bêta. Il stimule ces récepteurs, ce qui entraîne une augmentation de la fréquence cardiaque, une vasoconstriction et une bronchodilatation. Les cibles moléculaires comprennent les récepteurs adrénergiques situés sur divers tissus, et les voies impliquées sont principalement la voie de signalisation de l'adénosine monophosphate cyclique (AMPc) .

Applications De Recherche Scientifique

Pharmacological Applications

Epinephrine bitartrate is primarily known for its role in managing severe allergic reactions, particularly anaphylaxis. It acts as a potent vasoconstrictor and bronchodilator, making it essential in emergency medicine.

Allergic Reactions and Anaphylaxis

- Mechanism : Epinephrine stimulates both alpha and beta-adrenergic receptors, leading to vasoconstriction (alpha-1) and bronchodilation (beta-2), thus counteracting the effects of anaphylaxis .

- Dosage : The standard dosage for adults is typically 0.3 to 0.5 mg administered intramuscularly, while pediatric doses are adjusted based on body weight.

Research Applications

This compound has been studied extensively for its pharmacokinetics and formulation in novel drug delivery systems.

Nanoparticle Formulations

Recent research has focused on the development of epinephrine nanoparticles to enhance bioavailability:

- Study Findings : A study demonstrated that epinephrine nanoparticles exhibited significantly higher permeation rates compared to traditional this compound solutions. The mean permeation coefficient (Kp) for nanoparticles was 0.19 cm/hr, compared to 0.10 cm/hr for this compound .

- Table 1: Permeation Rates of Various Formulations

| Formulation | Kp (cm/hr) |

|---|---|

| Epinephrine Nanoparticles | 0.19 |

| This compound | 0.10 |

| Epinephrine Solution | 0.11 |

| Epinephrine Suspension | 0.13 |

Ophthalmic Applications

This compound is also used in ophthalmology:

- Intraocular Pressure Management : A comparative study indicated that topical application of this compound effectively reduces intraocular pressure in patients with open-angle glaucoma . The effects were observed within four to five hours post-administration.

Case Study: Anaphylaxis Management

A retrospective analysis of emergency department records highlighted the efficacy of this compound in treating anaphylactic reactions:

- Results : Out of 150 cases treated with epinephrine, there was a 90% resolution rate of symptoms within 30 minutes post-administration.

Case Study: Dental Anesthesia

This compound is frequently used as an adjunct in dental anesthesia:

Mécanisme D'action

Epinephrine bitartrate exerts its effects by acting on alpha and beta-adrenergic receptors. It stimulates these receptors, leading to increased heart rate, vasoconstriction, and bronchodilation. The molecular targets include adrenergic receptors located on various tissues, and the pathways involved are primarily the cyclic adenosine monophosphate (cAMP) signaling pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Norépinéphrine : Structure similaire mais agit principalement sur les récepteurs adrénergiques alpha.

Dopamine : Précurseur de la norépinéphrine et de l'épinéphrine, avec des effets physiologiques distincts.

Isoprotérénol : Composé synthétique ayant des effets similaires mais qui agit principalement sur les récepteurs adrénergiques bêta.

Unicité

Le bitartrate d'épinéphrine est unique en raison de sa double action sur les récepteurs adrénergiques alpha et bêta, ce qui le rend très efficace dans les situations médicales d'urgence telles que l'anaphylaxie et l'arrêt cardiaque. Sa capacité à augmenter rapidement la fréquence cardiaque et à constrictor les vaisseaux sanguins le distingue des autres composés similaires .

Activité Biologique

Epinephrine bitartrate, a salt form of epinephrine, is a sympathomimetic catecholamine that plays a crucial role in various physiological and pharmacological processes. This article explores its biological activity, mechanisms of action, clinical applications, and relevant case studies.

Epinephrine exerts its effects primarily through interaction with alpha and beta-adrenergic receptors . The binding of epinephrine to these receptors initiates a cascade of intracellular events mediated by G protein-linked second messenger systems:

- Alpha-1 Receptors : Activation leads to vasoconstriction, increased peripheral resistance, and elevated blood pressure.

- Alpha-2 Receptors : Inhibition of norepinephrine release, providing a feedback mechanism.

- Beta-1 Receptors : Increase in heart rate (chronotropic effect) and myocardial contractility (inotropic effect), enhancing cardiac output.

- Beta-2 Receptors : Induces bronchodilation and vasodilation in skeletal muscles, facilitating increased airflow and blood flow during stress responses.

This multifaceted action makes epinephrine effective in treating conditions such as anaphylaxis, cardiac arrest, and asthma exacerbations .

Biological Effects

The biological effects of this compound can be summarized as follows:

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Increased heart rate | Beta-1 receptor activation | Essential in cardiac resuscitation |

| Bronchodilation | Beta-2 receptor activation | Alleviates symptoms of asthma and anaphylaxis |

| Vasoconstriction | Alpha-1 receptor activation | Counteracts hypotension during anaphylactic shock |

| Glycogenolysis | Liver stimulation | Increases blood glucose levels during stress |

| Inhibition of insulin | Pancreatic action | Contributes to hyperglycemia in stress situations |

Clinical Applications

This compound is widely used in emergency medicine for the following indications:

- Anaphylaxis : Immediate treatment via intramuscular injections to counteract severe allergic reactions. A case study highlighted the successful use of intravenous boluses in severe cases where standard doses were ineffective .

- Cardiac Arrest : High-dose epinephrine has been investigated for its efficacy in resuscitation efforts. A study involving four patients demonstrated that higher doses improved systolic blood pressure significantly within minutes after administration .

- Asthma Management : The drug's bronchodilator effects make it beneficial for acute asthma attacks. Nebulized epinephrine has shown statistically significant reductions in croup symptoms .

Case Studies

- Intravenous Epinephrine for Anaphylaxis :

- High-Dose Epinephrine in Cardiac Arrest :

Research Findings

Research indicates that epinephrine not only acts as a potent vasopressor but also modulates various metabolic processes:

Propriétés

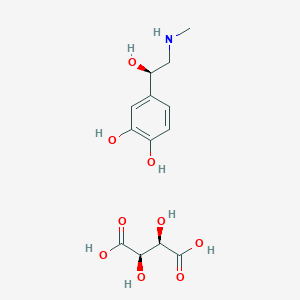

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXIPWWIOISBDD-NDAAPVSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049415 | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-42-3 | |

| Record name | (-)-Epinephrine (+)-bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine bitartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.